

Introduction: Elucidating the Molecular Architecture of a Versatile Chiral Building Block

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Compound of Interest

Compound Name: *Methyl 2-hydroxybut-3-enoate*

Cat. No.: *B1363142*

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Methyl 2-hydroxybut-3-enoate (C₅H₈O₃, CAS No: 5837-73-0) is a bifunctional molecule of significant interest in synthetic organic chemistry.^{[1][2]} Its structure, incorporating a hydroxyl group, an ester, and a vinyl moiety, makes it a valuable chiral precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. The precise characterization of this molecule is paramount for its effective use, and this is achieved through a synergistic application of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the spectral data for **methyl 2-hydroxybut-3-enoate**, offering researchers and drug development professionals a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach moves beyond a simple recitation of values, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For **methyl 2-hydroxybut-3-enoate**, both ¹H and ¹³C NMR are essential for an unambiguous assignment of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. The structure of **methyl 2-hydroxybut-3-enoate** suggests five unique proton signals: the hydroxyl proton (-OH), the methoxy protons (-OCH₃), the alpha-proton (-CH(OH)), and the three protons of the vinyl group (-CH=CH₂).

- **Sample Preparation:** Dissolve approximately 5-10 mg of **methyl 2-hydroxybut-3-enoate** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

The ¹H NMR spectrum is interpreted by analyzing four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
-OH	Variable (e.g., ~3.0-4.0)	Singlet (broad)	N/A	1H
H-2 (-CH(OH))	~4.5	Doublet of Doublets (dd)	$J(\text{H2-H3}) \approx 5-6$ Hz	1H
-OCH ₃	~3.8	Singlet (s)	N/A	3H
H-3 (-CH=)	~5.9	Doublet of Doublets (ddd)	$J(\text{H3-H4cis}) \approx 10-11$ Hz, $J(\text{H3-H4trans}) \approx 17-18$ Hz, $J(\text{H3-H2}) \approx 5-6$ Hz	1H
H-4 (vinyl, trans to H-3)	~5.4	Doublet of Doublets (dd)	$J(\text{H4trans-H3}) \approx 17-18$ Hz, $J(\text{H4trans-H4cis}) \approx 1-2$ Hz	1H
H-4 (vinyl, cis to H-3)	~5.3	Doublet of Doublets (dd)	$J(\text{H4cis-H3}) \approx 10-11$ Hz, $J(\text{H4cis-H4trans}) \approx 1-2$ Hz	1H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

- -OCH₃ (δ ~3.8): These three protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet integrating to 3H. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.[\[3\]](#)
- -CH(OH) (H-2, δ ~4.5): This proton is adjacent to both the hydroxyl group and the vinyl group. Its chemical shift is significantly downfield due to the deshielding effects of the attached oxygen and the ester's carbonyl group. It is split by the proton on C-3.

- Vinyl Group (H-3, H-4): The vinyl protons exhibit a classic AMX spin system.
 - H-3 ($\delta \sim 5.9$): This proton is coupled to H-2 and the two geminal protons on C-4, resulting in a complex multiplet (ddd). Vinylic protons typically resonate in the 4.5-6.5 ppm range.^[3]^[4]
 - H-4 protons ($\delta \sim 5.3-5.4$): These two protons are diastereotopic. They are coupled to H-3 with different coupling constants (trans coupling is larger than cis coupling) and to each other (geminal coupling), appearing as two distinct signals.
- -OH ($\delta \sim 3.0-4.0$): The hydroxyl proton signal is often broad and does not show coupling due to rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift is highly variable.

Caption: ^1H - ^1H spin-spin coupling in **methyl 2-hydroxybut-3-enoate**.

^{13}C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used. ^{13}C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C and its longer relaxation times, a greater number of scans is required compared to ^1H NMR.

The structure contains five distinct carbon atoms, and thus five signals are expected in the ^{13}C NMR spectrum.

Carbon Assignment	Chemical Shift (δ , ppm)	Rationale
C-1 (C=O)	~172-175	Ester carbonyl carbons are highly deshielded and appear far downfield.
C-2 (-CH(OH))	~70-72	Carbons attached to an electronegative oxygen atom are shifted downfield.
C-3 (-CH=)	~135-137	sp ² hybridized carbons of an alkene.
C-4 (=CH ₂)	~116-118	Terminal sp ² alkene carbon, typically more shielded than substituted sp ² carbons.[5]
-OCH ₃	~52-54	sp ³ carbon attached to an oxygen atom.

Source for spectral data: PubChem.[1]

The observed chemical shifts align perfectly with established ranges for ester, alcohol, and vinyl functional groups, providing strong confirmatory evidence for the proposed carbon framework.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

- Sample Application: As **methyl 2-hydroxybut-3-enoate** is a liquid, a neat spectrum can be easily obtained. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

- Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty instrument should be recorded first and automatically subtracted from the sample spectrum.

The IR spectrum is characterized by several key absorption bands that act as fingerprints for the molecule's functional groups.[\[6\]](#)[\[7\]](#)

Frequency Range (cm^{-1})	Vibrational Mode	Functional Group	Interpretation
3650 - 3200 (broad)	O-H stretch	Alcohol (-OH)	The broadness of this peak is a hallmark of hydrogen bonding between molecules. [6]
3100 - 3000	=C-H stretch	Alkene (Vinyl)	Stretching vibration of the hydrogens attached to the sp^2 carbons.
~1735 (strong, sharp)	C=O stretch	Ester	This is one of the most intense and recognizable peaks in the spectrum. [6] [8]
~1645	C=C stretch	Alkene (Vinyl)	Indicates the presence of the carbon-carbon double bond.
1300 - 1000 (strong)	C-O stretch	Ester & Alcohol	Esters typically show two strong C-O stretching bands. [8]

Source for spectral data: PubChem, SpectraBase.[\[1\]](#)

The simultaneous presence of a strong, broad O-H stretch, a very strong and sharp C=O stretch at $\sim 1735\text{ cm}^{-1}$, and C=C/C-H alkene stretches provides unequivocal evidence for the three key functional groups in the molecule.

Caption: Key functional groups and their corresponding IR absorption regions.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For **methyl 2-hydroxybut-3-enoate** (Molecular Weight: 116.11 g/mol), Electron Ionization (EI) is a common method.^[1]

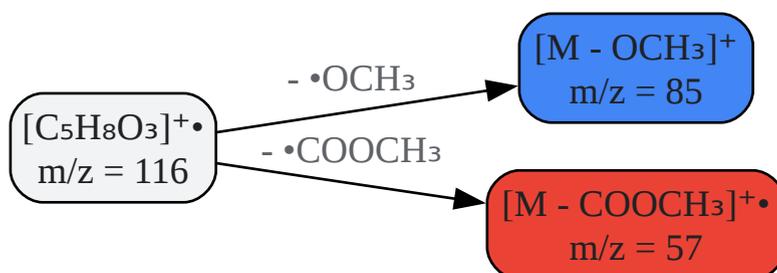
- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities before it enters the MS.
- **Ionization and Analysis:** In the MS source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum plots ion abundance versus m/z .

m/z Value	Proposed Fragment	Proposed Loss	Significance
116	$[\text{C}_5\text{H}_8\text{O}_3]^+\bullet$	N/A	Molecular Ion ($\text{M}^+\bullet$). Confirms the molecular weight. May be of low abundance.
85	$[\text{M} - \text{OCH}_3]^+$	$\bullet\text{OCH}_3$ (31 Da)	Loss of the methoxy radical via cleavage adjacent to the carbonyl group.
59	$[\text{COOCH}_3]^+$	$\bullet\text{CH}(\text{OH})\text{CH}=\text{CH}_2$	Acylium ion from cleavage of the C1-C2 bond.
57	$[\text{CH}(\text{OH})\text{CH}=\text{CH}_2]^+\bullet$	$\bullet\text{COOCH}_3$ (59 Da)	Loss of the carbomethoxy radical, a common fragmentation for esters.[9] This is often a significant peak.
29	$[\text{CHO}]^+$	-	A common fragment in oxygen-containing compounds.

Source for spectral data: PubChem, NIST Mass Spectrometry Data Center.[1]

The fragmentation pattern is consistent with that of an unsaturated α -hydroxy ester. The loss of the ester's alkoxy group and α -cleavage are characteristic pathways that help confirm the connectivity of the functional groups.[9][10]



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